1,3-Dichloro-5,7-dimethyladamantane
CAS No.: 17768-33-1
Cat. No.: VC4086721
Molecular Formula: C12H18Cl2
Molecular Weight: 233.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17768-33-1 |
|---|---|
| Molecular Formula | C12H18Cl2 |
| Molecular Weight | 233.17 g/mol |
| IUPAC Name | 1,3-dichloro-5,7-dimethyladamantane |
| Standard InChI | InChI=1S/C12H18Cl2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 |
| Standard InChI Key | KWBBDTASCRWKEX-UHFFFAOYSA-N |
| SMILES | CC12CC3(CC(C1)(CC(C2)(C3)Cl)Cl)C |
| Canonical SMILES | CC12CC3(CC(C1)(CC(C2)(C3)Cl)Cl)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The adamantane backbone consists of a fused cyclohexane ring system, providing exceptional thermal and chemical stability. Substitution at positions 1, 3, 5, and 7 introduces steric and electronic modifications. The molecular formula C₁₂H₁₈Cl₂ (molecular weight: 233.17 g/mol) reflects the addition of two chlorine and two methyl groups to the parent adamantane structure . The IUPAC name, 1,3-dichloro-5,7-dimethyladamantane, is derived from the positions of the substituents .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈Cl₂ | |
| Molecular Weight | 233.17 g/mol | |
| CAS Registry Number | 17768-33-1 | |
| SMILES | CC12CC3(CC(C1)(CC(C2)(C3)Cl)Cl)C | |
| InChIKey | KWBBDTASCRWKEX-UHFFFAOYSA-N |
Synthetic Pathways
Bromination and Chlorination Strategies
A patent describing the synthesis of 5,7-dimethyladamantane-1,3-dicarboxylic acid outlines a two-step bromination process using liquid bromine and AlCl₃ . This method could be adapted for chlorination:
-
Monobromination: 1,3-dimethyladamantane reacts with bromine at 15°C to form a monobromo intermediate.
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Dibromination: Addition of AlCl₃ at 50°C yields 1,3-dimethyl-5,7-dibromoadamantane .
Replacing bromine with chlorine gas or chlorinating agents (e.g., SOCl₂) may produce the dichloro analog, though reaction conditions would require optimization to avoid over-chlorination.
Nitration and Functional Group Interconversion
Nguyen et al. demonstrated the nitration of 1,3-dimethyladamantane using nitric acid and acetonitrile at 70°C . While this study focused on synthesizing memantine hydrochloride, the nitration step highlights the reactivity of methyl-substituted adamantanes. Chlorination via radical or electrophilic mechanisms could follow similar pathways, with nitric acid potentially acting as a catalyst or oxidant .
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Expected Outcome |
|---|---|---|
| 1 | Cl₂, AlCl₃, 0–25°C | Monochlorination at position 1 |
| 2 | Cl₂, AlCl₃, 50°C | Dichlorination at position 3 |
Physicochemical Properties
Thermal Stability
Adamantane derivatives exhibit high thermal stability due to their rigid structures. The methyl and chlorine substituents in 1,3-dichloro-5,7-dimethyladamantane likely enhance this stability, as evidenced by the decomposition temperatures of related compounds (>250°C) .
Solubility and Reactivity
The compound is expected to be hydrophobic, with limited solubility in polar solvents. Chlorine atoms increase electrophilicity, making it susceptible to nucleophilic substitution reactions. For instance, hydrolysis under basic conditions could yield hydroxyl or ketone derivatives, though no experimental data confirm this .
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